Product packaging for 5-Hydroxy-florasulam(Cat. No.:CAS No. 292085-54-2)

5-Hydroxy-florasulam

Cat. No.: B3257606
CAS No.: 292085-54-2
M. Wt: 345.26 g/mol
InChI Key: SRUUFTKDDLWBQI-UHFFFAOYSA-N
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Description

5-Hydroxy-florasulam is a key environmental metabolite of the herbicide Florasulam, making it a compound of significant interest in environmental and agricultural research . It is formed in soil systems, where it represents a major transformation product, with one study identifying it at up to 71.6% of the applied dose of the parent substance . Researchers value this metabolite for studying the environmental fate and degradation pathways of Florasulam. Its properties, such as high aqueous solubility (450 mg/L at 20°C, pH 7) and low adsorption potential (Koc of 17.7 mL/g), classify it as a highly mobile substance in the environment . This high mobility, combined with a soil DT50 of 15.1 days (lab, 20°C) and a water-sediment DT50 of 244 days, makes it a relevant analyte for monitoring programs and persistence studies in aquatic and terrestrial ecosystems . The compound has a pKa of 7.22, behaving as a weak acid, and exhibits low volatility and low bioaccumulation potential . From a toxicological perspective, this compound demonstrates low acute oral toxicity in mammals (LD50 > 5000 mg/kg in rats) and low toxicity to earthworms (LC50 > 1120 mg/kg) . Its primary research application is as an analytical standard for the quantification and identification of Florasulam residues and their metabolic breakdown in environmental samples, enabling critical studies on the complete lifecycle and impact of this herbicide class. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6F3N5O3S B3257606 5-Hydroxy-florasulam CAS No. 292085-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-difluorophenyl)-8-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5O3S/c12-5-2-1-3-6(13)8(5)18-23(21,22)10-16-9-7(14)4-15-11(20)19(9)17-10/h1-4,18H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUUFTKDDLWBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NN3C(=N2)C(=CNC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895114
Record name N-(2,6-Difluorophenyl)-8-fluoro-5,6-dihydro-5-oxo-(1,2,4)triazolo(1,5-C)pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292085-54-2
Record name 5-Hydroxy-florasulam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292085542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Difluorophenyl)-8-fluoro-5,6-dihydro-5-oxo-(1,2,4)triazolo(1,5-C)pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-FLORASULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHX11BDW54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Derivatization of 5 Hydroxy Florasulam

Methodologies for Laboratory Synthesis of Florasulam (B129761) Intermediates

The synthesis of florasulam, and by extension its hydroxylated metabolite, is a multi-step process that hinges on the preparation of key chemical intermediates. herts.ac.uk The primary building blocks are a substituted aniline (B41778) and a triazolopyrimidine core, which are coupled to form the final sulfonanilide framework. herts.ac.uknih.gov

2,6-Difluoroaniline (B139000): This compound serves as the foundational aromatic component of florasulam. Several synthetic routes have been developed for its preparation. A common industrial method involves the nitration of 1,3-difluorobenzene, followed by the reduction of the resulting nitro group to form the aniline. guidechem.com Another pathway starts from 1,3,5-trichlorobenzene, which undergoes a halogen exchange reaction to yield 1-chloro-3,5-difluorobenzene. This intermediate is then subjected to dichlorination and nitration, followed by a reduction step that produces a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net A further method utilizes 1,2,3-trichlorobenzene (B84244) as the starting material. google.com 2,6-Difluoroaniline is a crucial intermediate for synthesizing various pharmaceutical and agrochemical compounds. sigmaaldrich.comchemicalbook.com

Table 1: Example Synthetic Pathway for 2,6-Difluoroaniline

Step Starting Material Reagents/Conditions Product
1 1,3-Difluorobenzene Nitration (e.g., HNO₃, H₂SO₄) 2,6-Difluoronitrobenzene

Triazolopyrimidine Sulfonyl Chloride: The heterocyclic core of florasulam is another critical intermediate. The synthesis of 5-methoxy-8-fluoro- patsnap.comchemicalbook.comgoogle.comtriazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a key step. google.com The process can start from 4-amino-5-fluoro-2-methoxypyrimidine, which undergoes an addition reaction with isothiocyanomethyl formate, followed by a ring-closure reaction with hydroxylamine (B1172632) hydrochloride. google.com The resulting amine is then converted to the target sulfonyl chloride through a diazo-reaction with sodium nitrite, followed by a sulfonating chlorination reaction. google.com

The final step in florasulam synthesis involves the condensation reaction between 2-chlorosulfonyl-8-fluoro-5-methoxy patsnap.comchemicalbook.comgoogle.comtriazol[1,5-c]pyrimidine and 2,6-difluoroaniline, typically carried out in the presence of a base like pyridine (B92270) to act as an acid-binding agent. nih.govpatsnap.com

Strategies for the Targeted Synthesis of 5-Hydroxy-florasulam Analogues for Research

While this compound is primarily known as a metabolite formed by the oxidation of the 5-methoxy group of florasulam, its targeted synthesis and the creation of analogues are essential for research, such as metabolism studies and structure-activity relationship (SAR) analysis. nih.govapvma.gov.au

Targeted Synthesis of this compound: A direct laboratory strategy to obtain this compound involves the O-demethylation of the parent florasulam molecule. This is a common transformation in organic synthesis for cleaving methyl ethers. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) can be employed under controlled conditions to selectively remove the methyl group from the 5-methoxy position, yielding the desired 5-hydroxy product.

Synthesis of Analogues: The generation of a library of this compound analogues for research can be achieved by modifying the core synthetic pathway of florasulam.

Aniline Ring Modification: A primary strategy involves replacing 2,6-difluoroaniline with other substituted anilines during the final condensation step. This allows for the introduction of a wide variety of functional groups on the phenyl ring, enabling investigation into how these changes affect the compound's properties.

Heterocyclic Core Derivatization: Analogues can be created by altering the triazolopyrimidine core itself. This can be accomplished by using different starting pyrimidines in the initial synthetic steps. For example, modifying the substituent at the 8-position from fluorine to other halogens or small alkyl groups would produce a different set of core structures to be coupled with the aniline portion.

Modification at the 5-Position: To create direct analogues of this compound, the synthesis could be adapted to introduce substituents other than a hydroxyl group at the 5-position. This could involve starting with a pyrimidine (B1678525) that has a different alkoxy group, an alkyl group, or a protected functional group that can be later converted to other moieties.

These strategies allow researchers to systematically explore the chemical space around this compound, which is crucial for understanding its biological and environmental interactions.

Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research Contexts

The structural confirmation and quantification of this compound and its analogues rely on a combination of advanced chromatographic and spectroscopic methods. These techniques are essential for verifying the identity of synthesized compounds and for detecting their presence in various environmental and biological samples.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of florasulam and its derivatives. cipac.org Reversed-phase HPLC with UV detection is commonly used for purity assessment and quantification. cipac.org For more sensitive and selective detection, particularly at trace levels, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). This method is the standard for residue analysis of both florasulam and this compound in matrices like water, soil, and crops. ijmret.orgepa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often employed prior to LC-MS/MS analysis to extract and clean up the analytes from complex samples. ijmret.orgresearchgate.net

Table 2: Example LC-MS/MS Parameters for Florasulam Analysis

Parameter Setting Reference
Column C18 reversed-phase cipac.org
Mobile Phase Acetonitrile (B52724)/Water with acidic modifier (e.g., phosphoric or formic acid) cipac.org
Detection Tandem Mass Spectrometry (MS/MS) ijmret.orgresearchgate.net
Ionization Mode Electrospray Ionization (ESI), typically negative mode epa.gov

Spectroscopic Methods: In conjunction with chromatography, various spectroscopic techniques are used for unequivocal structural confirmation.

Mass Spectrometry (MS): As part of LC-MS/MS, MS provides crucial molecular weight information from the precursor ion and structural fragments from the product ions, which serve as a fingerprint for the molecule. ijmret.org

UV Spectrometry: The UV spectrum of a compound, often recorded during an HPLC run using a photodiode array (PDA) detector, provides information about its chromophores and can be compared against a reference standard for identity confirmation. cipac.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a synthesized compound should be identical to that of a known standard. cipac.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel analogues, ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

These analytical methods provide the rigorous confirmation required in the research and development of compounds like this compound.

Biotransformation and Metabolic Pathways of 5 Hydroxy Florasulam

Microbial Metabolism of 5-Hydroxy-florasulam in Environmental Compartments

Microbial communities in soil and aquatic environments are primary drivers for the degradation of many xenobiotics, including herbicides like florasulam (B129761). The initial metabolic step for florasulam in these environments often involves hydroxylation, yielding this compound, which then undergoes further breakdown.

Elucidation of Microbial Degradation Products and Pathways

In soil environments, florasulam is rapidly degraded by microbial action. The initial and primary step in this degradation pathway involves the conversion of the methoxy (B1213986) group on the triazolopyrimidine ring to a hydroxyl group, forming N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy researchgate.netcapes.gov.brcambridge.orgtriazolo[1,5-c]pyrimidine-2-sulfonamide, commonly known as this compound researchgate.netcapes.gov.br.

Following its formation, this compound itself is subject to further microbial degradation. This process involves the partial breakdown of the triazolopyrimidine ring, leading to the formation of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid. Subsequently, the sulfonamide bridge is cleaved, yielding 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid researchgate.netcapes.gov.br. Additional degradation processes include the decarboxylation of these carboxylic acid metabolites and eventual mineralization to carbon dioxide and the formation of non-extractable residues researchgate.netcapes.gov.br.

The degradation rate of this compound in soil is significantly influenced by temperature. Studies have shown that its half-life for degradation ranges from 8 to 36 days at temperatures between 20-25 °C, increasing to 43 to 78 days at a lower temperature of 5 °C researchgate.netacs.orgscribd.com.

Data Table 1: Microbial Degradation of this compound in Soil

Temperature (°C)Half-life (days)Primary Degradation Products (from Florasulam)Source
20-258-36N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid researchgate.netacs.orgscribd.com
543-78N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid researchgate.netacs.orgscribd.com

Influence of Microbial Activity on Biotransformation Rates

Microbial activity is a critical factor determining the rate of florasulam degradation, and by extension, the persistence of its metabolite, this compound. Research comparing florasulam degradation in unsterilized soil versus sterilized soil highlights the significant role of microorganisms. The half-life of florasulam in unsterilized soil was found to be approximately 19.3 days, a stark contrast to the much longer half-life of 113.4 days observed in sterilized soil, underscoring the strong dependence on microbial action researchgate.net.

Temperature is a key environmental factor influencing these microbial biotransformation rates. The degradation rate of both florasulam and this compound is strongly temperature-dependent, with higher temperatures generally leading to faster degradation researchgate.netacs.orgscribd.com. Conversely, soil moisture content has been found to have a negligible impact on the degradation rates of these compounds researchgate.netacs.orgscribd.com.

Plant Metabolism of this compound and Related Metabolites

Plants metabolize florasulam through various pathways, primarily as a mechanism for selectivity between crops and weeds. While research often focuses on the metabolism of the parent compound, florasulam, the formation and subsequent fate of its hydroxylated metabolite, this compound, are integral to these processes.

Hydroxylation and Conjugation Mechanisms in Plant Systems (e.g., Glucose Conjugation)

In tolerant plant species, such as wheat, florasulam undergoes rapid metabolism. A primary route involves the hydroxylation of the aniline (B41778) ring, specifically at the position para to the nitrogen atom, forming a hydroxylated metabolite. This hydroxylated intermediate, akin to this compound, is then typically conjugated with glucose researchgate.netnih.govresearchgate.net. This process, known as glucose conjugation, results in a more polar, and generally less phytotoxic, compound that can be sequestered within the plant's cellular compartments or further metabolized researchgate.net. In mammalian systems, a sulfate (B86663) conjugate of this compound has also been identified apvma.gov.au, indicating that conjugation is a common metabolic fate for this metabolite across different biological systems.

Differential Metabolic Rates in Tolerant and Susceptible Plant Species

The selectivity of florasulam in agricultural settings, particularly in cereal crops like wheat, is largely attributed to differential rates of metabolism between the crop and target weed species. Tolerant species, such as wheat, exhibit a rapid metabolism of florasulam, with reported half-lives as short as 2.4 hours cambridge.orgresearchgate.netnih.govbcpc.org. This rapid detoxification prevents the herbicide from reaching inhibitory concentrations at its target site, the acetolactate synthase (ALS) enzyme.

In contrast, susceptible broadleaf weed species metabolize florasulam much more slowly, with half-lives ranging from 19 to over 48 hours cambridge.orgresearchgate.netnih.govbcpc.org. This slower metabolic rate allows the herbicide to accumulate and exert its phytotoxic effect, leading to weed control.

Data Table 2: Differential Metabolism of Florasulam in Plants

Plant SpeciesMetabolic Half-life (hours)Tolerance to FlorasulamPrimary Metabolic Pathway (leading to this compound and conjugates)Source
Wheat2.4TolerantHydroxylation of aniline ring, followed by Glucose Conjugation cambridge.orgresearchgate.netnih.govbcpc.org
Broadleaf Weeds19 to >48SusceptibleSlow hydroxylation (implied) cambridge.orgresearchgate.netnih.govbcpc.org

Identification of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Monooxygenases, Glutathione S-Transferases, Glucosyl Transferases)

The biotransformation of xenobiotics in plants, including the metabolism of florasulam and its metabolite this compound, involves a suite of enzymatic systems. While specific enzymes directly identified for the metabolism of this compound are not extensively detailed in all literature, the general pathways suggest the involvement of key enzyme families.

Initial oxidative steps, such as the hydroxylation of the aniline ring to form this compound, are typically mediated by Cytochrome P450 monooxygenases (CYPs) . These enzymes are crucial for Phase I metabolism, introducing or exposing functional groups like hydroxyls researchgate.net.

Following hydroxylation, the resulting metabolite, this compound, undergoes conjugation. Glucosyl transferases (GTs) are the enzymes responsible for attaching glucose moieties, a process known as glycosylation, which increases the polarity and aids in detoxification and sequestration of the compound within the plant researchgate.net. Glutathione S-transferases (GSTs) are another important class of Phase II detoxification enzymes in plants. They catalyze the conjugation of xenobiotics or their metabolites with glutathione, a tripeptide, which is a significant pathway for detoxification and elimination of foreign compounds researchgate.net. These enzymatic systems collectively contribute to the differential metabolic capabilities observed in tolerant versus susceptible plant species.

Compound Names Table:

Common NameChemical Name
FlorasulamN-(2,6-difluorophenyl)-5-methoxy-8-fluoro researchgate.netcapes.gov.brcambridge.orgtriazolo[1,5-c]pyrimidine-2-sulfonamide
This compoundN-(2,6-difluorophenyl)-8-fluoro-5-hydroxy researchgate.netcapes.gov.brcambridge.orgtriazolo[1,5-c]pyrimidine-2-sulfonamide
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid
5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid
1H-1,2,4-triazole-3-sulphonamide

Environmental Fate and Degradation Kinetics of 5 Hydroxy Florasulam

Aerobic Soil Degradation and Persistence Characteristics

Under aerobic soil conditions, 5-hydroxy-florasulam is classified as non-persistent to moderately persistent. publications.gc.ca The degradation of its parent compound, florasulam (B129761), is rapid and primarily mediated by microbial action, with the first step being the conversion to this compound. capes.gov.br This metabolite then degrades more slowly. capes.gov.brepa.gov

The reported half-life (DT50) of this compound in soil varies considerably across different studies and conditions, with values ranging from as low as 7 days to as long as 286 days. apvma.gov.au One study investigating six different soil types found half-lives for the metabolite ranging from 10 to 61 days. capes.gov.br Another laboratory study reported half-lives between 8 and 36 days at temperatures of 20-25°C. nih.govacs.org In a field study conducted in a silt loam soil, the degradation half-life was calculated to be 18.3 days. epa.gov This variability highlights the significant influence of environmental factors on its persistence.

Temperature is a primary factor influencing the degradation rate of this compound in soil. nih.govacs.org Lower temperatures significantly increase its persistence. For instance, studies have shown that the half-life can range from 8 to 36 days at 20-25°C, but this extends to 43 to 78 days at 5°C. nih.govacs.orgresearchgate.netnih.gov The activation energy for the degradation of this compound has been calculated to be between 27 and 74 kJ/mol. nih.govacs.org

In contrast, soil moisture content has been observed to have a negligible impact on the degradation rate of this compound. nih.govacs.orgresearchgate.net

Degradation Half-Lives of this compound at Different Temperatures nih.govacs.org
TemperatureHalf-Life (DT50) Range (Days)
5°C43 - 78
20-25°C8 - 36

Soil properties, particularly pH, play a role in the degradation and availability of this compound. The pKa values for this compound are 4.53 and 7.22, indicating that its ionic form is dependent on soil pH. publications.gc.ca The anionic form predominates at a pH above 7.22. publications.gc.ca Adsorption of the compound tends to decrease as the soil pH increases. publications.gc.ca This lower adsorption at higher pH can lead to faster degradation rates, as more of the compound is available in the soil solution for microbial action.

Hydrolytic Degradation in Aqueous Systems

In aquatic environments, this compound is generally more persistent than in soil. publications.gc.ca It is formed through the slow hydrolysis of florasulam in alkaline water (pH 9). publications.gc.ca Studies of aerobic water/sediment systems show that this compound persists in both the water and sediment phases. apvma.gov.au Estimated DT50 values in these systems have been reported to range from 38 to 244 days, with degradation rates being strongly affected by temperature. apvma.gov.au

Photolytic Degradation Pathways and Quantum Yields

Photolysis, or degradation by light, is a relevant environmental fate pathway for the parent compound florasulam, and this compound is a major product of this process on soil. publications.gc.caapvma.gov.au The quantum yield for the combined direct and indirect photodegradation of florasulam on soil has been determined to be 0.245. researchgate.net In aqueous systems, photodegradation of florasulam is significantly faster in natural water compared to sterile buffered water, indicating that indirect photolytic processes are important contributors. researchgate.net This suggests that the formation of this compound via photolysis is an important pathway in natural aquatic environments. researchgate.net

Sorption and Desorption Dynamics in Environmental Matrices

The movement and bioavailability of this compound in the environment are heavily influenced by its sorption (adsorption to soil or sediment particles) and desorption dynamics. Due to its high water solubility, particularly at neutral to alkaline pH, it is expected to primarily remain in the water phase with low partitioning to sediment. publications.gc.ca

Studies have determined apparent (non-equilibrium) sorption coefficients (Kd) for this compound. nih.govacs.org Initial Kd values immediately after application were found to be low, in the range of 0.1 to 0.6 L/kg. nih.govacs.orgresearchgate.net

A key characteristic of this compound is that its sorption increases over time. nih.govepa.gov Research has shown that the sorption coefficient can increase linearly with time to levels as high as 12-23 L/kg. nih.govacs.orgresearchgate.net This increased adsorption over time indicates that the remaining this compound in the soil becomes less bioavailable and less mobile. epa.gov The heat of adsorption for this compound has also been shown to increase as the incubation time increases, reaching a maximum of 66 kJ/mol. nih.govacs.org

As noted previously, soil pH is a significant factor influencing adsorption; as pH increases, adsorption of this compound decreases. publications.gc.ca

Sorption Characteristics of this compound in Soil nih.govacs.orgresearchgate.net
Time PointApparent Sorption Coefficient (Kd) (L/kg)Note
Initial (Day 0)0.1 - 0.6Represents initial, non-equilibrium state.
Over TimeIncreases linearly (up to 12-23)Indicates increased binding and reduced mobility over time.

Implications for Environmental Mobility and Leaching Potential to Groundwater

This compound, the major soil metabolite of the herbicide florasulam, demonstrates properties that indicate a significant potential for environmental mobility and leaching to groundwater. epa.govpublications.gc.ca Laboratory and field studies have consistently shown that this compound is highly to very highly mobile in soil environments. publications.gc.ca Soil column leaching experiments confirm this, indicating a very high potential for the compound to move through the soil profile. publications.gc.ca

The potential for this compound to leach is considered greater than that of its parent compound, florasulam. epa.gov This increased risk is primarily due to its slower rate of biotransformation in the soil. epa.gov While florasulam degrades relatively quickly, this compound persists longer, allowing more time for it to be transported downwards through the soil layers with percolating water. epa.gov

Field study data supports these laboratory findings. In one study, residues of this compound were detected in soil depths as low as 40-50 cm, providing clear evidence of its movement in a natural setting. epa.gov This mobility underscores the potential for this compound to reach groundwater, particularly in vulnerable hydrogeological environments.

Table 1: Degradation Half-Life of this compound in Soil

This table presents the range of reported degradation half-life (DT50) values for this compound under various laboratory and field conditions, which directly influences its persistence and leaching potential.

ConditionTemperatureHalf-Life (Days)Source
Aerobic Soil (Lab)20-25°C8 - 36 researchgate.net
Aerobic Soil (Lab)5°C43 - 78 researchgate.net
Field StudyNot Specified18.3 (reviewer-calc.) epa.gov
Field StudyNot Specified14.3 (registrant-calc.) epa.gov

Mineralization Pathways and Formation of Non-Extractable Soil Residues

This initial metabolite, however, is not the final product. It undergoes further degradation, which involves the partial breakdown of the triazolopyrimidine ring structure. researchgate.net This process leads to the formation of subsequent metabolites, including N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, followed by the cleavage of the sulfonamide bridge to yield 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid. researchgate.net

Ultimately, the degradation pathway leads to the complete breakdown of the molecule into simpler components. nih.gov This includes mineralization into carbon dioxide (CO2) and the formation of non-extractable residues (NERs), also known as bound residues. nih.govresearchgate.net These NERs are remnants of the original compound or its metabolites that become physically trapped or chemically bound to soil organic matter and mineral components, reducing their bioavailability. researchgate.netecetoc.org The formation of CO2 and NERs represents the terminal fate of this compound in the soil environment. nih.govresearchgate.net

Table 2: Key Metabolites in the Degradation Pathway of Florasulam

This table outlines the sequential formation of major metabolites during the degradation of florasulam in soil, leading to mineralization.

Precursor CompoundResulting MetaboliteKey Transformation Step
FlorasulamThis compoundConversion of the methoxy (B1213986) group to a hydroxy group. researchgate.net
This compoundN-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acidPartial breakdown of the triazolopyrimidine ring. researchgate.net
N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acidCleavage of the sulfonamide bridge. researchgate.net
Carboxylic Acid MetabolitesCarbon Dioxide & Non-Extractable ResiduesDecarboxylation and mineralization. researchgate.net

Analytical Methodologies for Environmental and Biological Research

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for separating complex mixtures and isolating target analytes like 5-Hydroxy-florasulam from sample matrices before detection and quantification.

HPLC, particularly in its reversed-phase mode, is a widely used technique for the analysis of florasulam (B129761) and its metabolites. These methods typically employ C18 stationary phases with mobile phases consisting of aqueous buffers (often acidified) and organic solvents like acetonitrile (B52724) or methanol.

A common approach involves using a mobile phase gradient with purified water adjusted to pH 2.1 with phosphoric acid as mobile phase A and acetonitrile as mobile phase B cipac.org. Detection is typically performed using a UV detector set at wavelengths such as 260 nm cipac.orgepa.gov or 210 nm ekb.eg, depending on the specific chromatographic conditions and instrument setup. The relative retention time of this compound is compared to that of a calibration standard for identification cipac.org.

Table 5.1.1: Representative HPLC Parameters for Florasulam and its Metabolites

ParameterMethod 1 cipac.orgMethod 2 ekb.egMethod 3 epa.gov
Column Reversed-phase C18C18Not specified
Mobile Phase A: Water (pH 2.1 with H₃PO₄), B: AcetonitrileAcetonitrile:Methanol (70:30, v:v)Not specified
Flow Rate Not specified1.3 ml/minNot specified
Detection UV detector at 260 nmUV detector at 210 nmUV absorbance detector at 260 nm
Analyte Focus FlorasulamFlorasulam, Clodinafop-propargylFlorasulam and 5-hydroxy metabolite

While LC-based methods are more prevalent for the analysis of this compound due to its polarity, GC-MS/MS has been mentioned in the context of related herbicides or florasulam itself in certain matrices ekb.egresearchgate.netijmret.org. However, direct application of GC-MS for this compound typically requires derivatization to increase its volatility, which adds complexity to the analytical procedure. Therefore, LC-MS/MS remains the preferred technique for its sensitive and selective determination.

Mass Spectrometric Approaches for Quantification and Structure Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity, making it indispensable for the quantification and structural confirmation of this compound in complex matrices.

LC-MS/MS methods are extensively used for the trace-level determination of this compound in environmental samples such as water and soil, as well as in biological matrices like plant tissues. These methods typically employ electrospray ionization (ESI) in negative ion mode epa.govepa.gov.

For quantification, multiple reaction monitoring (MRM) is utilized, monitoring specific precursor-to-product ion transitions. For example, florasulam is monitored via transitions m/z 358.2→167.0 (quantitation) and m/z 358.2→152.1 (confirmation), while this compound is monitored via transitions m/z 344.1→324.1 (quantitation) and m/z 344.1→104.0 (confirmation) epa.gov. Similar transitions are reported for soil analysis epa.gov. The use of tandem mass spectrometry allows for the elucidation of molecular structure and confirmation of analyte identity through characteristic fragmentation patterns.

Table 5.2.1: Representative LC-MS/MS Parameters for this compound

ParameterMethod 1 epa.govMethod 2 epa.gov
LC System Agilent Model 1200 LCNot specified (likely similar)
MS System Applied Biosystems API 5500Applied Biosystems API 4000
Ionization Mode ESI negativeESI negative
Column Supelco Ascentis Express C18 (100 x 3 mm, 2.7 µm)Phenomenex Luna C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% acetic acid in water, B: 0.1% acetic acid in acetonitrile:methanol (1:1)Not specified (similar gradient elution expected)
Quantitation Ion (m/z) Florasulam: 358.2→167.0 5-OH Florasulam: 344.1→324.1Florasulam: 358.1→166.9 5-OH Florasulam: 344.0→324.0
Confirmation Ion (m/z) Florasulam: 358.2→152.1 5-OH Florasulam: 344.1→104.0Florasulam: 358.1→152.0 5-OH Florasulam: 344.0→104.0
LOQ (Water) 0.05 µg/LNot specified for water, 0.05 µg/kg for soil
LOD (Water) 0.015 µg/LNot specified for water, 0.01 µg/kg for soil

Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., Soil, Water, Plant Tissues)

Effective sample preparation is critical for removing interfering substances and concentrating the analyte, ensuring accurate and reliable results.

Water: For water samples, solid-phase extraction (SPE) is a common technique. Polystyrene divinylbenzene (B73037) cartridges are often used to extract florasulam and its 5-hydroxy metabolite from surface water epa.gov. The analytes are eluted with a mixture of acetonitrile and aqueous acid. Subsequent clean-up steps may involve partitioning with methyl-tertiary-butyl ether (MTBE) and further SPE using aminopropyl or silica (B1680970) cartridges epa.gov. In some validated methods, direct injection of water samples into the LC-MS/MS system has also been employed after fortification epa.govepa.gov.

Soil: Soil sample preparation typically involves extraction followed by clean-up. One approach uses organic extraction with aqueous acetic acid, followed by purification using C18 and then SAX (Strong Anion Exchange) SPE cartridges epa.govepa.gov. Alternatively, soil samples can be extracted using aqueous solutions (e.g., dilute acetic acid), partitioned into an organic solvent, and then subjected to SPE clean-up epa.gov. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for florasulam analysis in soil ijmret.orgresearchgate.netresearchgate.net.

Plant Tissues: For plant matrices like wheat grain and straw, the QuEChERS method is frequently employed, often coupled with LC-MS/MS ijmret.orgresearchgate.netresearchgate.netapvma.gov.au. This method typically involves extraction with acetonitrile, followed by partitioning and clean-up steps. Other methods involve extraction with an acetic acid/acetone/water solution, followed by liquid-liquid partitioning (e.g., between acetonitrile and MTBE) or C-18 SPE clean-up apvma.gov.au.

Table 5.3: Sample Preparation and Extraction Techniques for this compound

MatrixExtraction/Sample Prep TechniqueKey Solvents/MaterialsReference(s)
Water Solid-Phase Extraction (SPE) using polystyrene divinylbenzene cartridge, followed by MTBE partitioning and aminopropyl/silica SPE clean-up. Direct injection also used in some validated methods.Acetonitrile, Aqueous acid, MTBE epa.govepa.govepa.gov
Soil Organic extraction with aqueous acetic acid, C18 SPE, SAX SPE clean-up. QuEChERS method.Aqueous acetic acid, Acetonitrile, C18 SPE cartridges, SAX SPE cartridges ijmret.orgepa.govepa.govresearchgate.netresearchgate.net
Plant Tissues QuEChERS method. Extraction with acetic acid/acetone/water, followed by LLE (acetonitrile/MTBE) or C-18 SPE clean-up.Acetonitrile, Acetic acid/acetone/water, MTBE, C18 SPE cartridges ijmret.orgresearchgate.netresearchgate.netapvma.gov.au

Method Validation and Quality Assurance Protocols in Environmental Chemistry Research

Method validation is a critical step to ensure the reliability, accuracy, and precision of analytical results. Key parameters assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, precision (expressed as relative standard deviation, RSD), and specificity.

Linearity: Calibration curves are typically generated using external standards, demonstrating linearity over the expected concentration range cipac.orgepa.gov. For instance, linearity with an r-value of 0.999 has been reported for florasulam epa.gov.

Sensitivity: LOD and LOQ values are crucial for trace analysis. For water samples, LODs around 0.015 µg/L and LOQs of 0.05 µg/L for this compound have been reported epa.govepa.gov. In soil matrices, LOQs of 0.05 µg/kg and LODs of 0.01 µg/kg have been established epa.gov. For plant matrices, LOQs can be as low as 0.005 mg/kg researchgate.netresearchgate.net.

Accuracy and Precision: Recovery studies, where known amounts of the analyte are spiked into blank matrices, are performed to assess accuracy. Recoveries for this compound generally fall within the range of 70-110% epa.govresearchgate.netresearchgate.net, with relative standard deviations (RSDs) typically below 20% epa.govresearchgate.netresearchgate.net.

Specificity: The use of LC-MS/MS with MRM ensures high specificity by monitoring characteristic ion transitions, minimizing interference from matrix components epa.govepa.gov.

Quality assurance (QA) protocols, such as the use of internal standards, spiked matrix samples (blanks and fortified samples), and participation in inter-laboratory validation studies epa.govpublications.gc.ca, are implemented to maintain the quality and comparability of analytical data.

Table 5.4: Summary of Method Validation Parameters for this compound

AnalyteMatrixMethodLODLOQRecovery (%)RSD (%)Linearity (r)Reference(s)
This compoundWaterLC-MS/MS0.015 µg/L0.05 µg/L70-120≤200.999 epa.govepa.gov
This compoundSoilLC-MS/MS0.01 µg/kg0.05 µg/kgNot specifiedNot specifiedNot specified epa.gov
FlorasulamWaterHPLC-UV0.10 µg/L0.02 µg/L81-108Not specified0.999 epa.gov
FlorasulamWaterLC-MS/MS0.015 µg/L0.015 µg/L78-110Not specifiedNot specified epa.gov
FlorasulamWheat grainLC-MS/MSNot specified0.005 mg/kg76-1132-15Not specified researchgate.netresearchgate.net
FlorasulamWheat strawLC-MS/MSNot specified0.01 mg/kg76-1132-15Not specified researchgate.netresearchgate.net

Ecological Impact Assessments and Environmental Considerations

Effects on Non-Target Aquatic Organisms

The potential impact of 5-Hydroxy-florasulam on aquatic life is a critical aspect of its environmental risk assessment. Studies have investigated its effects on primary producers like algae and on aquatic invertebrates.

Research has examined the influence of this compound on the growth of freshwater algae. In studies involving the green alga Selenastrum capricornutum, this compound demonstrated inhibitory effects on growth. The No Observed Effect Concentration (NOEC) was determined to be 6.64 mg a.i./L, while the EC50 (concentration causing 50% inhibition) was found to be 25.57 mg a.i./L. These values are derived from 96-hour static laboratory toxicity tests epa.gov.

Another study assessed the effects on the blue-green alga Anabaena flos-aquae. While this study reported NOEC, EC50, and EC25 values, it was classified as unacceptable by reviewers due to unacceptably large standard deviations in the reported data epa.gov. Therefore, the data from Selenastrum capricornutum provides a more reliable basis for understanding algal growth inhibition.

Table 6.1.1: Algal Growth Inhibition by this compound

OrganismEndpointConcentration (mg a.i./L)Confidence Interval
Selenastrum capricornutumNOEC6.64N/A
Selenastrum capricornutumEC5025.57(13.36 - 34.84)

The acute toxicity of this compound to aquatic invertebrates has been evaluated, particularly using the freshwater crustacean Daphnia magna. In a 48-hour static toxicity study, Daphnia magna were exposed to a single concentration of 96.7 mg a.i./L. No mortality or sublethal effects were observed at this concentration. Consequently, the 48-hour LC50/EC50 and NOEC values were determined to be greater than 96.7 mg a.i./L, classifying this compound as practically non-toxic to Daphnia magna epa.gov.

Data on chronic toxicity to aquatic invertebrates is limited for this compound specifically. However, general assessments for florasulam (B129761) and its transformation products suggest a low risk to aquatic invertebrates regulations.gov.

Table 6.1.2: Acute Aquatic Invertebrate Toxicity of this compound

OrganismEndpointConcentration (mg a.i./L)Classification
Daphnia magnaLC50/EC50> 96.7Practically Non-Toxic
Daphnia magnaNOEC> 96.7N/A

Effects on Non-Target Terrestrial Organisms and Ecological Processes

The impact of this compound on terrestrial ecosystems, including soil microbial communities and soil-dwelling invertebrates, has also been assessed.

Research has specifically investigated the toxicity of this compound to earthworms. The principal metabolite of florasulam, this compound, has been found to be non-toxic to earthworms apvma.gov.au. This classification is supported by studies on florasulam itself, which also indicates low toxicity to earthworms herts.ac.uk. Acute toxicity studies on florasulam (XDE-570) to Eisenia foetida showed no mortality at concentrations up to 1320 mg a.i./kg soil, with NOEC values estimated to be above 1300 mg a.i./kg soil epa.gov. These findings collectively suggest that this compound poses a negligible risk to earthworm populations.

Environmental Exposure and Risk Assessment Frameworks

Understanding how this compound behaves in the environment is crucial for risk assessment. Soil column leaching studies have indicated that both florasulam and its metabolite this compound possess a high potential for leaching publications.gc.ca. Conversely, their vapor pressure and Henry's Law constant suggest they are relatively non-volatile under field conditions publications.gc.ca.

Environmental risk assessment frameworks utilize estimated environmental concentrations (EECs) and risk quotients to evaluate potential hazards to terrestrial and aquatic organisms regulations.govpublications.gc.ca. For aquatic plants, a NOEC of 0.0006 mg a.i./L has been established for florasulam and its 5-OH metabolite, serving as a level of concern epa.gov. The assessment of pesticide exposure in the aquatic environment often employs a Total Toxic Residues (TTR) approach, considering parent compounds and their significant transformation products, including this compound regulations.gov. These frameworks aim to ensure that predicted environmental concentrations remain below levels that could cause adverse effects, thereby mitigating potential risks to ecosystems publications.gc.caresearchgate.net.

Compound List:

this compound

Florasulam

Modeling of Predicted Environmental Concentrations (PEC) in Various Compartments

The environmental behavior and potential concentrations of this compound (also identified as 5-OH-XDE-570) in various environmental compartments are assessed through predictive modeling as part of the broader environmental risk assessment for its parent compound, Florasulam. These modeling efforts aim to estimate the concentrations likely to be encountered in soil, surface water, groundwater, and drinking water sources following agricultural applications of Florasulam anses.frepa.gov.

Modeling Methodologies and Environmental Fate Parameters

Standardized modeling approaches, often adhering to guidance documents such as those developed by the European Union's FOCUS (Forum for the Co-ordination of pesticide fate analysis and Use) group, are employed to predict environmental concentrations anses.fr. Models like EXPOSIT 3.01, EFED's FIRST (FQPA Index Reservoir Screening Tool), and SCI-GROW2 are utilized to simulate the fate and transport of Florasulam and its key metabolites, including this compound, across different environmental compartments epa.govbund.de.

A critical input for these PEC models is the degradation rate of this compound in soil. Research indicates that temperature significantly influences its degradation, with soil moisture having a negligible impact researchgate.netacs.org. The degradation half-lives (DT50) in soil are presented in the table below:

Environmental CompartmentParameterValue Range (20-25 °C)Value Range (5 °C)Notes
SoilDegradation Half-life (DT50)8 - 36 days43 - 78 daysDegradation rate strongly influenced by temperature; soil moisture has negligible impact researchgate.netacs.org.

Furthermore, soil column leaching studies have identified that this compound exhibits a high potential for leaching through soil profiles publications.gc.ca. This characteristic, coupled with its persistence in soil, means that it can potentially carry over at significant concentrations to subsequent seasons publications.gc.ca.

Compartment-Specific PEC Modeling

Soil: Predicted Environmental Concentrations in Soil (PECsoil) are calculated using models that consider both the initial application and potential accumulation over time, taking into account relevant soil depths bund.de. Modeling has been conducted to assess the soil metabolites of Florasulam, including this compound, within specific agricultural scenarios bund.de.

Surface Water and Groundwater: Models such as EXPOSIT 3.01 and EFED's FIRST and SCI-GROW2 are used to estimate concentrations in surface water (PECSW) and groundwater (PECGW) epa.govbund.de. For instance, modeling using EXPOSIT 3.01 has indicated that groundwater contamination at concentrations ≥ 0.1 µg/L due to surface runoff and drainage into adjacent water bodies can be excluded under standard use conditions for Florasulam and its soil metabolites bund.de. Similarly, FOCUS PELMO 4.4.3 modeling suggests that Florasulam and its metabolites, including 5-OH-XDE-570, are not expected to reach groundwater at concentrations ≥ 0.1 µg/L for intended uses bund.de.

Drinking Water: In the assessment of drinking water exposure, this compound (5-OH-XDE-570) is identified as a residue of concern alongside the parent compound, Florasulam, and other metabolites such as DFP-ASTCA epa.govregulations.gov. Modeling using tools like FIRST and SCI-GROW2 estimates the concentrations of these residues in source water epa.gov. Analytical methods have been developed to quantify 5-OH-florasulam in water, with a Lower Limit of Method Validation (LLMV) of 0.05 µg/L epa.gov.

The modeling of PECs for this compound is an integral part of the comprehensive environmental risk assessment process, ensuring that potential environmental exposures are adequately characterized and managed.

Compound List:

this compound

5-OH-XDE-570

Florasulam

DFP-ASTCA

ASTCA

Future Research Directions and Advanced Analytical and Biological Approaches

Application of Integrated Omics Technologies in Metabolite Research (e.g., Metabolomics, Proteomics)

Integrated omics technologies, such as metabolomics and proteomics, hold significant promise for elucidating the complex metabolic pathways and protein interactions influenced by 5-Hydroxy-florasulam. Metabolomics can provide a comprehensive snapshot of all small molecules within a biological system, revealing how this compound is processed, transformed, or how it alters the endogenous metabolic landscape of plants, soil microbes, or other organisms aua.grnih.govresearchgate.net. For instance, by analyzing changes in metabolite profiles after exposure to this compound, researchers can identify specific biochemical pathways that are activated or suppressed, potentially uncovering novel detoxification mechanisms or stress responses.

Proteomics, on the other hand, can identify and quantify changes in protein expression levels, offering insights into the molecular machinery affected by this compound. This could reveal how the compound interacts with specific enzymes, signaling proteins, or structural components, thereby explaining its biological activity or lack thereof. Combining metabolomic and proteomic data (integrative omics) can provide a more holistic understanding, linking gene expression and protein function to the actual metabolic output, which is crucial for understanding the compound's behavior in various environmental matrices and biological systems nih.gov. Research into florasulam (B129761) has identified its metabolite this compound epa.govapvma.gov.aunih.govepa.govepa.govresearchgate.netpublications.gc.caepa.govresearchgate.netthegoodscentscompany.com, and omics approaches could further detail its specific metabolic fate and impact.

Computational Chemistry and Predictive Modeling for Environmental Behavior and Biotransformation

Computational chemistry and predictive modeling are powerful tools for forecasting the environmental behavior and biotransformation pathways of this compound. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) can predict physicochemical properties, environmental persistence, mobility, and degradation rates based on the compound's molecular structure researchgate.netnih.govresearchgate.netdaneshyari.com. These models can simulate how this compound might behave in different soil types, water bodies, or under varying environmental conditions (e.g., temperature, pH, microbial activity).

Furthermore, computational approaches can be employed to predict potential biotransformation products and pathways in various environmental compartments. By understanding these predicted pathways, researchers can prioritize experimental studies and develop more targeted analytical methods. For example, modeling can help elucidate the stability of the sulfonamide bridge or the triazolopyrimidine ring under different environmental stresses, predicting the formation of more recalcitrant or mobile transformation products. The environmental fate of florasulam, which includes this compound as a metabolite, has been studied using dynamic models nih.govresearchgate.netdaneshyari.com, and these computational approaches can be further refined for this compound specifically.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate and sensitive detection of this compound in complex environmental matrices (e.g., soil, water, plant tissues) is critical for monitoring and risk assessment. Advances in analytical chemistry are continuously providing more sophisticated tools for this purpose. Techniques such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are already established for florasulam and its metabolites, including this compound, with validated limits of quantification (LOQ) as low as 0.05 µg/L in water epa.govepa.govresearchgate.netresearchgate.netchromatographyonline.com.

Future research could focus on developing even more sensitive and specific analytical methods. This might include exploring novel sample preparation techniques, such as advanced solid-phase extraction (SPE) sorbents or magnetic nanoparticles for efficient analyte extraction and cleanup researchgate.netchromatographyonline.comnewfoodmagazine.com. The application of miniaturized mass spectrometers for on-site analysis could also enhance the speed and accessibility of residue detection mdpi.com. Furthermore, the development of highly selective sensors or biosensors tailored for this compound could offer rapid, field-deployable detection capabilities, complementing traditional laboratory-based methods amazon.com. Improving methods to differentiate between parent compounds and their metabolites, like this compound, with high specificity is essential for accurate environmental monitoring.

Investigating the Role of this compound in Non-Target Site Herbicide Resistance Mechanisms in Weeds

While this compound itself is a metabolite, understanding its formation and potential biological activity in the context of herbicide resistance is crucial. Non-target site resistance (NTSR) mechanisms, such as enhanced metabolism, are a major driver of herbicide resistance in weeds nih.govbioone.orgfrontiersin.orgcambridge.orgmdpi.comresearchgate.netresearchgate.net. Although this compound is generally considered to have reduced herbicidal activity compared to its parent compound, Florasulam apvma.gov.auresearchgate.net, its presence or formation could be indicative of metabolic processes within resistant weeds.

Research could investigate whether the rate or efficiency of this compound formation is a contributing factor to florasulam resistance in weed populations. For example, if weeds possess highly efficient metabolic pathways that rapidly convert florasulam into less active forms like this compound, this would constitute an NTSR mechanism. Studies could involve comparing the metabolic profiles of susceptible and resistant weed biotypes when exposed to florasulam, specifically quantifying the production of this compound and other metabolites. This would help elucidate whether enhanced detoxification via metabolism, leading to the rapid generation of metabolites like this compound, plays a significant role in weed resistance to ALS inhibitors like florasulam. Research has already identified that enhanced metabolism can confer resistance to ALS inhibitors, including florasulam nih.govfrontiersin.orgcambridge.orgresearchgate.net, and future work could specifically examine the role of this compound in these processes.

Q & A

Q. What are the key considerations for synthesizing 5-Hydroxy-florasulam in a laboratory setting?

Synthesis of this compound requires strict control over reaction conditions (e.g., temperature, pH, and solvent purity) to avoid by-products. Evidence from ISO 17034-certified protocols emphasizes multi-step purification using techniques like column chromatography and recrystallization. Analytical validation via NMR and HPLC-MS is critical to confirm structural integrity and purity thresholds (>98%) .

Q. How should researchers handle stability challenges during storage of this compound?

Stability is influenced by light, humidity, and temperature. Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C. Periodic stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) is recommended to monitor decomposition products like carbon and nitrogen oxides .

Q. What safety protocols are essential for handling this compound in vitro assays?

Use fume hoods, nitrile gloves, and PPE to prevent dermal/ocular exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous dispersal. Emergency protocols for inhalation include immediate oxygen administration and medical consultation .

Advanced Research Questions

Q. How can conflicting data on this compound’s herbicidal efficacy be resolved methodologically?

Contradictions in efficacy studies often stem from variable experimental designs (e.g., differing plant growth stages or application rates). Standardize assays using OECD Guidelines for Herbicide Testing (e.g., fixed concentration ranges: 0.1–10 ppm). Apply multivariate statistical models (ANOVA with Tukey’s HSD) to isolate confounding variables like soil pH or microbial activity .

Q. What advanced techniques are suitable for elucidating the metabolic pathways of this compound in non-target organisms?

Use isotopic labeling (e.g., ¹⁴C-tracing) coupled with LC-QTOF-MS to track metabolite formation in model organisms (e.g., Daphnia magna). Pair this with enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify bioactivation mechanisms. Cross-reference findings with ecotoxicological databases to assess environmental persistence .

Q. How can researchers design ecotoxicology studies to assess this compound’s impact on aquatic ecosystems?

Follow tiered testing:

  • Tier 1: Acute toxicity assays (96-hour LC₅₀ for fish/algae).
  • Tier 2: Chronic exposure models (28-day NOEC for invertebrates).
  • Tier 3: Mesocosm studies simulating runoff scenarios. Use EPA ECOTOX database benchmarks for comparative risk assessment. Include controls for abiotic degradation (e.g., photolysis half-life under UV light) .

Q. What analytical strategies address discrepancies in quantifying this compound residues in complex matrices?

Optimize extraction using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with d-SPE cleanup. Validate via spike-recovery tests (70–120% acceptable range) and matrix-matched calibration. High-resolution MS (e.g., Orbitrap) minimizes false positives in soil/water samples by differentiating isobaric interferences .

Methodological Guidance

How to formulate hypothesis-driven research questions for studying this compound’s mode of action?

Apply the FLOAT framework:

  • Focus: Link biochemical targets (e.g., ALS enzyme inhibition) to phenotypic effects (e.g., chlorosis).
  • Linkage: Relate enzyme kinetics (Km/Vmax) to herbicidal potency.
  • Scope: Narrow questions to specific organisms or environmental compartments. Use systematic reviews (PRISMA guidelines) to identify knowledge gaps and justify novel hypotheses .

Q. What criteria ensure rigorous literature reviews for backgrounding this compound studies?

  • Prioritize peer-reviewed journals (e.g., Pesticide Biochemistry and Physiology).
  • Use Boolean search strings: ("this compound" AND (metabolism OR ecotoxicity)) NOT "mass production".
  • Track citations via Zotero/EndNote and critically appraise sources using AMSTAR-2 checklist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.